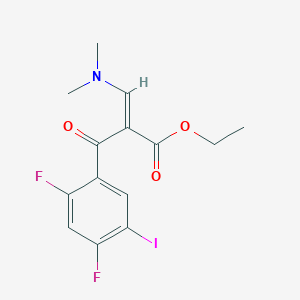

Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate

Descripción general

Descripción

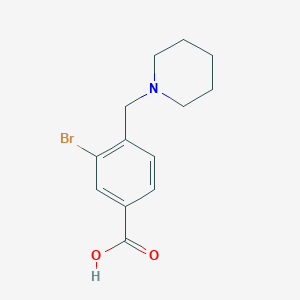

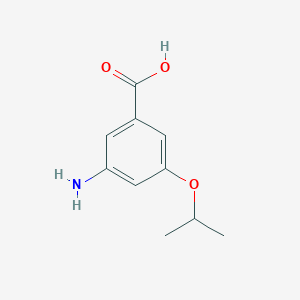

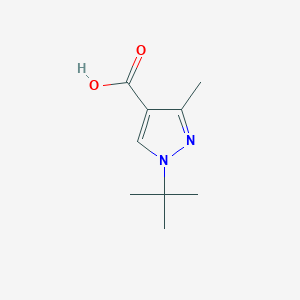

Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate (abbreviated as EDIBDA) is an organic compound composed of an ethyl ester of 2-(2,4-difluoro-5-iodobenzoyl)acrylic acid and dimethylamine. It is a colorless liquid with a pungent odor and is soluble in organic solvents. EDIBDA is widely used as a reagent for the synthesis of heterocyclic compounds, such as imidazoles and pyrazoles, and is also used in the production of pharmaceuticals, dyes, and other organic compounds.

Aplicaciones Científicas De Investigación

Continuous-Flow Processes in Pharmaceutical Production

The development of continuous-flow processes for the production of pharmaceutical intermediates, such as floxacin intermediates, utilizes efficient C–C bond formation techniques. These processes are based on rapid and strong activation of carboxylic acids, leading to less raw material consumption, higher product yields, reduced reaction times, and enhanced operational safety due to more environmentally friendly procedures. The continuous-flow system achieves this by converting 2,4-dichloro-5-fluorobenzoic acid into highly reactive 2,4-dichloro-5-fluorobenzoyl chloride, which then rapidly reacts with ethyl 3-(dimethylamino)acrylate to produce the desired compound under mild conditions (Guo, Yu, & Su, 2020).

Eco-Friendly Chemical Synthesis

Ethyl 3-dimethylamino acrylates serve as starting materials in eco-friendly synthesis processes for creating new ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones from a variety of hydrazines. These synthesis processes are characterized by their solvent-free conditions and utilization of microwave irradiations, demonstrating an efficient and mild approach to chemical synthesis (Meddad et al., 2001).

Solvent-Free Synthesis of Heterocyclic Compounds

A mild and efficient solvent-free method has been developed for the preparation of ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates from ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate. This method utilizes a variety of isocyanates and isothiocyanates, yielding compounds in good yields. The synthesis demonstrates the potential of solvent-free conditions in creating complex heterocyclic structures (Meziane et al., 1998).

Polymeric Material Development

Research into the development of charge-shifting polycations has explored how the nature of nonmethyl α-substituents affects the rates of ester hydrolysis in polymers based on 2-(dimethylamino)ethyl acrylate. This work contributes to the understanding of polymer charge dynamics and the development of new materials with tunable hydrolysis rates, applicable in biomaterials and wastewater treatment (Ros et al., 2018).

Propiedades

IUPAC Name |

ethyl (E)-2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2INO3/c1-4-21-14(20)9(7-18(2)3)13(19)8-5-12(17)11(16)6-10(8)15/h5-7H,4H2,1-3H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTNXCCOMRJHFX-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C=C1F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/C(=O)C1=CC(=C(C=C1F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,2,2-trifluoroacetyl)-1a,5b-dihydrothieno[2',3':4,5]cyclopenta[1,2-b]aziren-2(1H)-one](/img/structure/B3082619.png)

![4-[[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B3082627.png)